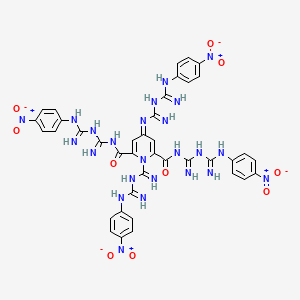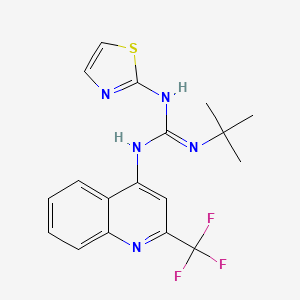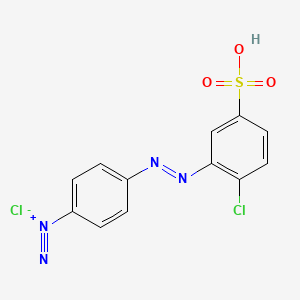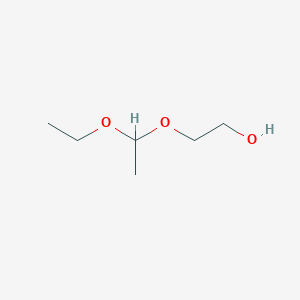![molecular formula C7H14ClO5P B14467669 Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate CAS No. 66461-66-3](/img/structure/B14467669.png)
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction proceeds as follows:
(C2H5O)2P(O)H+ClCO2CH2CH2Cl→(C2H5O)2P(O)OCH2CH2COCl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form diethyl {2-hydroxyethyl}phosphonate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted phosphonates.
Hydrolysis: The primary product is diethyl {2-hydroxyethyl}phosphonate.
Oxidation and Reduction: The products include phosphonic acids and phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets include enzymes and other proteins that can interact with the phosphonate group, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Diethyl {2-hydroxyethyl}phosphonate
- Diethyl {2-[(hydroxycarbonyl)oxy]ethyl}phosphonate
Uniqueness
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is unique due to its chlorocarbonyl group, which provides distinct reactivity compared to other phosphonates. This makes it particularly useful in specific synthetic applications where selective substitution reactions are required.
Eigenschaften
CAS-Nummer |
66461-66-3 |
|---|---|
Molekularformel |
C7H14ClO5P |
Molekulargewicht |
244.61 g/mol |
IUPAC-Name |
2-diethoxyphosphorylethyl carbonochloridate |
InChI |
InChI=1S/C7H14ClO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
MICWUHQGDZFQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCOC(=O)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
